1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one

Description

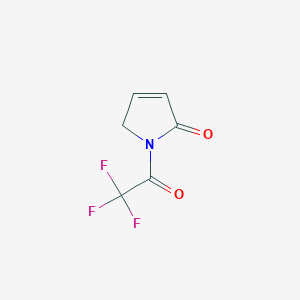

The compound 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one is a fascinating subject within the field of heterocyclic chemistry. It combines the structural features of a pyrrolone, a class of five-membered lactams, with a trifluoroacetyl group attached to the nitrogen atom. This N-acylation with a highly fluorinated moiety is expected to significantly influence the molecule's electronic properties and reactivity, making it a target of interest for synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2,2-trifluoroacetyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVQDTNZGFWMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=O)N1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500700 | |

| Record name | 1-(Trifluoroacetyl)-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70399-10-9 | |

| Record name | 1,5-Dihydro-1-(2,2,2-trifluoroacetyl)-2H-pyrrol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70399-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trifluoroacetyl)-1,5-dihydro-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1,5 Dihydro 1 Trifluoroacetyl 2h Pyrrol 2 One

De Novo Synthetic Routes to the 2H-Pyrrol-2-one Core

The formation of the 2H-pyrrol-2-one core, a prevalent motif in numerous natural products and pharmaceutically active compounds, has been the subject of extensive synthetic exploration. nih.govbeilstein-journals.org These strategies often focus on the efficient assembly of the five-membered lactam ring through various carbon-carbon and carbon-nitrogen bond-forming reactions.

Cyclization Reactions and Annulation Protocols

Cyclization reactions and annulation protocols represent a fundamental approach to constructing the 2H-pyrrol-2-one core. These methods typically involve the intramolecular cyclization of a suitably functionalized acyclic precursor. A notable example is the base-induced intramolecular cyclization of sulfur ylides, which, after a subsequent rearrangement, can yield 5-hydroxy-1H-pyrrol-2(5H)-ones. nih.gov Another powerful technique is ring-closing metathesis (RCM) of diene amides, which has been successfully employed to form the unsaturated lactam ring of 1,5-dihydro-2H-pyrrol-2-one using ruthenium-based catalysts like the Grubbs I or II catalysts. chemicalbook.com

Annulation strategies, where a new ring is fused onto an existing structure, have also been developed. For instance, a metal-free annulation of ynamides with 2H-azirines, catalyzed by BF3·Et2O, provides a pathway to polysubstituted 2-aminopyrroles, which can be precursors to the desired pyrrolone core. nih.gov Similarly, Ag(I)-mediated annulation of 2-(2-enynyl)pyridines and propargyl amines has been shown to produce functionalized 1-(2H-pyrrol-3-yl)indolizines, demonstrating the versatility of annulation in building complex heterocyclic systems containing a pyrrole-type structure. nih.gov

Table 1: Examples of Cyclization and Annulation Reactions for 2H-Pyrrol-2-one Core Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Diene amides | Grubbs II catalyst, PhMe, 80°C | 1,5-Dihydro-2H-pyrrol-2-one | Not specified | chemicalbook.com |

| Vinyl sulfonyl salt | DBU, MeCN, 0°C | 5-Hydroxy-1H-pyrrol-2(5H)-one | Excellent | nih.gov |

| Ynamides and 2H-azirines | BF3·Et2O | Polysubstituted 2-aminopyrroles | Not specified | nih.gov |

| 2-(2-Enynyl)pyridines and propargyl amines | Ag(I) catalyst | 1-(2H-Pyrrol-3-yl)indolizines | Moderate to excellent | nih.gov |

Multi-Component Reactions (MCRs) for Pyrrolone Scaffold Assembly

Multi-component reactions (MCRs) have emerged as highly efficient and atom-economical tools for the rapid construction of complex molecular scaffolds, including the 2H-pyrrol-2-one core. researchgate.netbohrium.comnih.gov These reactions, in which three or more reactants combine in a single synthetic operation, allow for the generation of molecular diversity from simple starting materials. rug.nl Various MCRs have been developed for the synthesis of substituted pyrrolones and their derivatives. beilstein-journals.orgrsc.org For example, the one-pot reaction of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) can yield polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org Copper-catalyzed MCRs have also been highlighted as a convenient method for accessing a variety of heterocyclic compounds, including the 1,3-dihydro-2H-pyrrol-2-one scaffold. researchgate.net The strategic selection of starting components in an MCR allows for the introduction of various substituents onto the pyrrolone ring, providing a versatile platform for generating libraries of analogues. nih.gov

Table 2: Overview of Multi-Component Reactions for Pyrrolone Synthesis This table is interactive and can be sorted by clicking on the column headers.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|---|

| Aromatic aldehydes | Amines | Dialkyl acetylenedicarboxylate | Eco-friendly conditions | 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | beilstein-journals.org |

| 2-Nitroacetophenone | Acetaldehyde diethyl acetal | β-Dicarbonyl compound | Acetic acid | 4-Methyl-substituted 5-nitro-1,4-dihydropyridine derivatives | researchgate.net |

| 3-Formylchromones | Isocyanides | Azodicarboxylates | Not specified | Chromeno[2,3-c]pyrroles | nih.gov |

| Aryl methyl ketones | Arylamines | Acetoacetate esters | Iodine/Copper, O2 | Pyrrole-2-carbaldehydes | organic-chemistry.org |

Installation of the Trifluoroacetyl Group via Acylation Techniques

Once the 1,5-dihydro-2H-pyrrol-2-one core is synthesized, the final step is the introduction of the trifluoroacetyl group at the nitrogen atom. This is typically achieved through N-acylation reactions.

N-Acylation Procedures Utilizing Trifluoroacetic Anhydride (B1165640) and Related Reagents

Trifluoroacetic anhydride (TFAA) is a powerful and commonly used reagent for the acylation of amines and other nucleophiles. covachem.comacs.orgresearchgate.net Its high reactivity facilitates the formation of the N-trifluoroacetyl bond. The N-acylation of the 1,5-dihydro-2H-pyrrol-2-one precursor would likely proceed by reacting the lactam with trifluoroacetic anhydride, often in the presence of a non-nucleophilic base to scavenge the trifluoroacetic acid byproduct. Related reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) are also employed for trifluoroacetylation. covachem.com The choice of solvent and reaction conditions can be optimized to ensure high yields and purity of the final product. While direct examples for the trifluoroacetylation of 1,5-dihydro-2H-pyrrol-2-one are not explicitly detailed in the provided context, the principles of N-acylation of lactams are well-established. nih.gov

Selective Acylation and Regiochemical Control

In molecules with multiple nucleophilic sites, achieving selective acylation is crucial. For the N-acylation of 1,5-dihydro-2H-pyrrol-2-one, the primary site of acylation is the nitrogen atom of the lactam. The regioselectivity of acylation reactions can be influenced by several factors, including the nature of the substrate, the acylating agent, the catalyst, and the reaction conditions. researchgate.netacs.org In the context of lactams, the nitrogen is generally the most nucleophilic site for acylation. However, in more complex derivatives of 2H-pyrrol-2-one, other functional groups could potentially compete for the acylating agent. Therefore, careful control of the reaction conditions is necessary to ensure that the trifluoroacetyl group is installed exclusively on the nitrogen atom. For instance, palladium-catalyzed aminocarbonylation has been used for the selective synthesis of N-acylnortropane derivatives, showcasing how catalysis can control the regiochemistry of acylation. mdpi.com

Optimization of Reaction Conditions and Yields in Synthesis

Optimizing the synthesis of 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one hinges on a two-stage process: the efficient formation of the 1,5-dihydro-2H-pyrrol-2-one backbone and its subsequent acylation. Research into analogous reactions provides a framework for maximizing yields through the careful control of reaction parameters.

The selection of appropriate catalysts and additives is critical for enhancing the efficiency of the synthetic sequence. Different catalysts are required for the initial ring-closing metathesis and the subsequent N-acylation step.

For the synthesis of the 1,5-dihydro-2H-pyrrol-2-one precursor, ruthenium-based Grubbs catalysts are commonly employed. Comparative studies show that the second-generation Grubbs catalyst generally provides superior performance over the first-generation catalyst for this type of transformation, leading to higher yields in shorter reaction times. chemicalbook.com

The N-trifluoroacetylation step, utilizing the highly reactive trifluoroacetic anhydride, can often proceed without a catalyst. researchgate.net However, in the broader context of N-acylation of lactams, various catalytic systems have been explored to enhance reaction rates and selectivity. nih.gov Additives, such as non-nucleophilic bases, can be used to scavenge the trifluoroacetic acid byproduct, shifting the equilibrium toward the product and preventing potential side reactions.

| Synthetic Step | Catalyst/Additive | Function | Observed/Anticipated Outcome | Reference |

|---|---|---|---|---|

| Precursor Synthesis (Ring-Closing Metathesis) | Grubbs I Catalyst | Olefin Metathesis Catalyst | Low yield of the desired lactam. chemicalbook.com | chemicalbook.com |

| Grubbs II Catalyst | Olefin Metathesis Catalyst | More efficient, providing higher yields of the lactam precursor. chemicalbook.com | chemicalbook.com | |

| N-Trifluoroacetylation | None (Direct Reaction) | N/A | Reaction proceeds due to the high reactivity of trifluoroacetic anhydride. researchgate.net | researchgate.net |

| Pyridine (Additive) | Acid Scavenger | Neutralizes trifluoroacetic acid byproduct, potentially increasing yield. | N/A |

Solvent choice and reaction temperature are pivotal parameters that significantly influence reaction kinetics, selectivity, and yield in the synthesis of this compound.

In the ring-closing metathesis step to form the precursor, a non-polar, high-boiling solvent like toluene (B28343) is typically used, with the reaction heated to ensure catalyst activity and reaction completion. chemicalbook.com A temperature of around 80°C is common for these transformations. chemicalbook.com

For the subsequent N-trifluoroacetylation with trifluoroacetic anhydride, the conditions are markedly different. Due to the high reactivity of the acylating agent, this step is generally performed at low temperatures, such as -15 to -20°C, to control the exothermic reaction and minimize the formation of byproducts. researchgate.net The solvent must be aprotic and inert to the reaction conditions; dichloromethane (B109758) is a common choice.

| Synthetic Step | Solvent | Temperature | Rationale | Reference |

|---|---|---|---|---|

| Precursor Synthesis (Ring-Closing Metathesis) | Toluene | 80°C | High temperature promotes catalyst turnover and reaction rate. chemicalbook.com | chemicalbook.com |

| N-Trifluoroacetylation | Dichloromethane | -20°C to 0°C | Low temperature controls the highly exothermic acylation reaction and improves selectivity. researchgate.net | researchgate.net |

Green Chemistry Approaches and Sustainable Synthetic Methods

Incorporating green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, alternative energy sources, and biocatalysis.

One significant green approach is the replacement of conventional organic solvents with more sustainable alternatives. For N-acylation reactions, the use of water as a solvent has been successfully demonstrated in certain systems, offering a non-toxic and non-flammable medium that simplifies workup procedures. mdpi.comnih.gov Another strategy involves employing mechanochemical activation, such as ball milling, which can reduce or eliminate the need for solvents altogether and shorten reaction times. mdpi.com

The use of alternative energy sources like microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. mdpi.comnih.gov Furthermore, the field of biocatalysis offers promising avenues for lactam synthesis and modification. Enzymes such as lipases can catalyze amide bond formation under mild, aqueous conditions, presenting a highly sustainable alternative to traditional chemical methods. rsc.org

| Green Approach | Description | Potential Benefit for Synthesis | Reference |

|---|---|---|---|

| Use of Aqueous Media | Performing the N-acylation step in water instead of chlorinated organic solvents. | Reduces environmental impact, improves safety, and simplifies product isolation. nih.gov | mdpi.comnih.gov |

| Microwave Irradiation | Utilizing microwave energy to accelerate the acylation reaction. | Significantly shortens reaction times and can increase yields. nih.gov | mdpi.comnih.gov |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive the reaction, often without solvent. | Eliminates solvent waste and can reduce reaction time from hours to minutes. mdpi.com | mdpi.com |

| Biocatalysis | Employing enzymes (e.g., lipases) to catalyze the N-acylation step. | Enables reaction under mild conditions with high selectivity, reducing waste and energy use. rsc.org | rsc.org |

Chemical Reactivity and Transformation Studies of 1,5 Dihydro 1 Trifluoroacetyl 2h Pyrrol 2 One

Nucleophilic Additions and Substitutions on the Pyrrolone Ring System

The conjugated system of the pyrrolone ring in 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one is activated by the N-trifluoroacetyl group, rendering the β-carbon (C4) highly electrophilic and susceptible to nucleophilic attack. This reactivity is characteristic of a Michael acceptor, leading primarily to conjugate (1,4-) addition reactions. wikipedia.orglibretexts.org

The formation of new carbon-carbon bonds via nucleophilic addition is a cornerstone of organic synthesis. For this compound, the activated α,β-unsaturated lactam system readily reacts with various carbon-based nucleophiles. The regioselectivity of the addition (1,2- vs. 1,4-addition) is largely dictated by the nature of the nucleophile, following the principles of Hard-Soft Acid-Base (HSAB) theory. wikipedia.org

Organocuprates (Gilman Reagents): Soft nucleophiles, such as lithium dialkylcuprates, are known to selectively undergo conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.org Therefore, their reaction with this compound is expected to yield 4-alkyl-1-(trifluoroacetyl)pyrrolidin-2-ones.

Enolates (Michael Reaction): The classic Michael reaction, involving the addition of enolates derived from ketones, esters, or other carbonyl compounds, is a primary method for forming C-C bonds via conjugate addition. Stabilized carbanions, such as those from malonic esters, would add to the C4 position of the pyrrolone ring.

Organolithium and Grignard Reagents: Harder nucleophiles, like organolithium and Grignard reagents, can lead to a mixture of products. libretexts.org While 1,4-addition is possible, competitive 1,2-addition to the amide carbonyl carbon may also occur, especially with highly reactive reagents. libretexts.orglibretexts.org

The table below summarizes the expected outcomes of reactions with various carbon nucleophiles.

| Nucleophile Type | Reagent Example | Expected Major Product | Reaction Type |

| Organocuprate | (CH₃)₂CuLi | 4-Methyl-1-(trifluoroacetyl)pyrrolidin-2-one | 1,4-Conjugate Addition |

| Enolate | Sodium diethyl malonate | Diethyl 2-(2-oxo-1-(trifluoroacetyl)pyrrolidin-4-yl)malonate | 1,4-Conjugate Addition (Michael) |

| Grignard Reagent | CH₃MgBr | Mixture of 4-methyl and 2-hydroxy-2-methyl products | 1,4- and 1,2-Addition |

| Organolithium Reagent | n-BuLi | Mixture of 4-butyl and 2-hydroxy-2-butyl products | 1,4- and 1,2-Addition |

Similar to carbon nucleophiles, heteroatom nucleophiles readily participate in conjugate addition reactions with the activated pyrrolone system. The high electrophilicity of the β-carbon facilitates the formation of C-N, C-O, and C-S bonds.

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles for 1,4-addition to α,β-unsaturated carbonyls. wikipedia.org The reaction of this compound with amines is expected to produce 4-amino-pyrrolidin-2-one derivatives.

Oxygen Nucleophiles: Alcohols and alkoxides can add to the double bond, particularly under basic conditions that favor the formation of the more nucleophilic alkoxide ion. libretexts.orgmasterorganicchemistry.com This would lead to the formation of 4-alkoxy-pyrrolidin-2-one derivatives.

Sulfur Nucleophiles: Thiols are excellent soft nucleophiles and show a strong propensity for conjugate addition, resulting in the formation of 4-(alkylthio)pyrrolidin-2-one derivatives. nih.gov

The table below outlines the expected products from reactions with common heteroatom nucleophiles.

| Nucleophile Type | Reagent Example | Expected Product |

| Primary Amine | R-NH₂ | 4-(Alkylamino)-1-(trifluoroacetyl)pyrrolidin-2-one |

| Secondary Amine | R₂NH | 4-(Dialkylamino)-1-(trifluoroacetyl)pyrrolidin-2-one |

| Alkoxide | NaOR | 4-Alkoxy-1-(trifluoroacetyl)pyrrolidin-2-one |

| Thiol | R-SH | 4-(Alkylthio)-1-(trifluoroacetyl)pyrrolidin-2-one |

Transformations Involving the Trifluoroacetyl Group

The trifluoroacetyl group not only serves as a powerful activating group but is also a reactive functional group itself. Its transformations include cleavage (deacylation) and participation in rearrangements and cyclizations.

The N-trifluoroacetyl group can be viewed as a protecting group for the lactam nitrogen. Its removal is a key transformation, yielding the corresponding 1,5-dihydro-2H-pyrrol-2-one. Due to the electron-withdrawing nature of the CF₃ group, the amide bond is susceptible to cleavage under mild basic conditions.

Common deacylation conditions include:

Basic Hydrolysis: Treatment with aqueous bases like potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH) in a protic solvent such as methanol is a standard method for cleaving trifluoroacetyl amides. nih.govresearchgate.net

Ammonia/Amines: Anhydrous ammonia or primary amines in methanol can also effect the removal of the trifluoroacetyl group.

The lability of this group under basic conditions allows for selective deprotection in the presence of other functionalities that are sensitive to acid. nih.gov

| Reagent | Conditions | Outcome |

| K₂CO₃ / MeOH / H₂O | Room Temperature | Deacylation to 1,5-Dihydro-2H-pyrrol-2-one |

| LiOH / THF / H₂O | Room Temperature | Deacylation to 1,5-Dihydro-2H-pyrrol-2-one |

| NH₃ / MeOH | 0 °C to Room Temperature | Deacylation to 1,5-Dihydro-2H-pyrrol-2-one |

The strong electron-withdrawing effect of the trifluoroacetyl group can lower the activation energy for various intramolecular processes, including rearrangements and cyclizations. While specific examples for this compound are not extensively documented, related N-acyl lactam systems are known to undergo such transformations. For instance, N-acylation is a common strategy to initiate cascade reactions that lead to the formation of more complex, fused heterocyclic scaffolds. mdpi.com In related systems, N-trifluoroacetyl groups have been shown to facilitate aza-Claisen rearrangements of trifluoroacetimidates, highlighting the group's ability to promote sigmatropic shifts. organic-chemistry.org

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder, 1,3-Dipolar)

Pericyclic reactions represent a powerful class of concerted reactions for the stereospecific construction of cyclic molecules. The electron-deficient double bond in this compound makes it an excellent substrate for cycloaddition reactions, where it acts as the electron-poor component (dienophile or dipolarophile).

Diels-Alder Reaction ([4+2] Cycloaddition): As a highly activated dienophile, the pyrrolone is expected to react efficiently with electron-rich dienes (e.g., cyclopentadiene, Danishefsky's diene) to form bicyclic adducts. The reaction would proceed via a concerted [4+2] mechanism, leading to the formation of a six-membered ring fused to the pyrrolidinone core.

1,3-Dipolar Cycloaddition: This reaction is a versatile method for synthesizing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The electron-poor double bond of the N-trifluoroacetyl pyrrolone serves as an excellent dipolarophile for reactions with a wide range of 1,3-dipoles. frontiersin.org This approach allows for the construction of various spirocyclic or fused heterocyclic systems containing a pyrrolidinone core. researchgate.netnih.gov

The table below illustrates potential 1,3-dipolar cycloaddition reactions.

| 1,3-Dipole Type | Dipole Example | Resulting Heterocyclic Adduct |

| Azomethine Ylide | From isatin and an amino acid | Spiro[pyrrolidine-3,3'-pyrrolidin]-2'-one derivative |

| Nitrone | C-Phenyl-N-methylnitrone | Fused isoxazolidine-pyrrolidinone system |

| Nitrile Oxide | Benzonitrile oxide | Fused isoxazoline-pyrrolidinone system |

| Diazoalkane | Diazomethane | Fused pyrazoline-pyrrolidinone system |

Metal-Catalyzed Reactions and Cross-Coupling Methodologies

The pyrrol-2-one scaffold, particularly when activated by an N-acyl group like trifluoroacetyl, is a promising candidate for metal-catalyzed cross-coupling reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous N-acyl pyrrole systems provides strong evidence for its potential in such transformations. The electron-withdrawing trifluoroacetyl group can enhance the reactivity of the pyrrol-2-one ring towards oxidative addition in catalytic cycles involving transition metals like palladium, copper, and rhodium.

Research on related N-protected pyrrole derivatives has demonstrated successful participation in various cross-coupling reactions. For instance, the Suzuki cross-coupling reaction has been employed to introduce aryl substituents onto pyrrole-containing heterocyclic systems. In a study involving products derived from 2-(trifluoroacetyl)pyrroles, a chemoselective stepwise Suzuki cross-coupling reaction with two different arylboronic acids was achieved in good yields. This highlights the compatibility of the trifluoroacetyl-substituted pyrrole moiety with palladium catalysis.

Furthermore, the coupling of 5-chloro-1,5-dihydro-2H-pyrrol-2-ones with organometallic reagents, such as organomagnesium or organozinc compounds, provides a pathway to 5-alkyl and 5-aryl substituted pyrrol-2-ones. This suggests that a halogenated derivative of this compound could serve as a viable substrate for similar cross-coupling methodologies.

The table below summarizes representative metal-catalyzed cross-coupling reactions on related pyrrole and pyrrol-2-one systems, illustrating the potential for similar transformations on this compound.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Palladium Catalyst | Chiral pyrrolizine-based triheterocycle (from 2-(trifluoroacetyl)pyrrole) | Arylboronic acids | Di-arylated pyrrolizine derivative | researchgate.net |

| Not Specified | 5-Chloro-1,5-dihydro-2H-pyrrol-2-ones | Organomagnesium or organozinc compounds | 5-Alkyl- or 5-Aryl-1,5-dihydro-2H-pyrrol-2-ones | Not available in search results |

This table is illustrative and based on reactions of similar compound classes. Specific conditions for this compound would require experimental validation.

Stereoselective Transformations and Asymmetric Synthesis Potential

The chiral nature of many biologically active molecules drives the development of stereoselective transformations. This compound possesses features that make it an attractive substrate for asymmetric synthesis. The prochiral centers within the molecule and the ability of the N-trifluoroacetyl group to act as a coordinating group for chiral catalysts present opportunities for creating stereochemically defined products.

One of the key areas of potential is in asymmetric hydrogenation. The double bond in the pyrrol-2-one ring is susceptible to reduction, and the use of chiral transition metal catalysts, typically based on rhodium or ruthenium with chiral phosphine ligands, could lead to the formation of chiral γ-lactams with high enantioselectivity. While direct asymmetric hydrogenation of this compound is not explicitly detailed in the available literature, studies on analogous N-protected pyrroles have shown great success. For example, the catalytic asymmetric hydrogenation of N-Boc-protected pyrroles using a ruthenium catalyst with a trans-chelating chiral bisphosphine ligand (PhTRAP) has been reported to proceed with high enantioselectivity.

Furthermore, the trifluoroacetyl group can influence the diastereoselectivity of reactions at adjacent positions. For instance, in organocatalytic asymmetric cascade aza-Michael–aldol reactions of 2-(trifluoroacetyl)pyrroles with α-branched α,β-unsaturated aldehydes, high enantioselectivities (90–95% ee) and excellent diastereoselectivities (dr up to >20:1) have been achieved. researchgate.net This demonstrates the powerful directing and stereochemical-influencing ability of the trifluoroacetyl-substituted pyrrole core, which can be extrapolated to the potential of this compound in similar stereoselective transformations.

The potential for stereoselective transformations is summarized in the table below, drawing parallels from related systems.

| Transformation | Catalyst/Reagent | Stereochemical Outcome | Product Type | Reference |

| Asymmetric Hydrogenation | Ruthenium catalyst with chiral bisphosphine ligand (e.g., PhTRAP) | High enantioselectivity (example on N-Boc-pyrroles) | Chiral γ-lactam | Not available in search results |

| Asymmetric Cascade Aza-Michael–Aldol Reaction | Organocatalyst | High enantioselectivity (90–95% ee) and diastereoselectivity (>20:1 dr) (example on 2-(trifluoroacetyl)pyrroles) | Highly functionalized chiral pyrrolizine derivatives | researchgate.net |

This table presents potential stereoselective transformations based on studies of structurally similar compounds. The outcomes for this compound would need to be determined experimentally.

Applications of 1,5 Dihydro 1 Trifluoroacetyl 2h Pyrrol 2 One As a Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems and Fused Rings

The activated nature of the 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one ring system makes it an exceptional precursor for the synthesis of more complex heterocyclic structures. The inherent reactivity of the α,β-unsaturated lactam core, amplified by the N-trifluoroacetyl group, allows for a variety of chemical transformations, including cycloadditions, conjugate additions, and condensation reactions, to generate diverse heterocyclic frameworks.

This compound is a strategic precursor for a range of functionalized five-membered nitrogen heterocycles.

Pyrrolidinones and Pyrrolidines: The endocyclic double bond of the pyrrolinone ring can undergo various addition reactions. Catalytic hydrogenation or reduction with other reagents can selectively reduce the double bond to yield the corresponding saturated N-(trifluoroacetyl)pyrrolidin-2-one. This saturated lactam can be further functionalized or the trifluoroacetyl group can be removed to provide access to a variety of substituted pyrrolidinones. Subsequent reduction of the lactam carbonyl would lead to functionalized pyrrolidines, a common structural motif in pharmaceuticals. The synthesis of polyhydroxylated pyrrolidine derivatives, for instance, has been achieved through aminocyclization reactions, highlighting the utility of related scaffolds in creating diverse libraries of compounds.

Pyrroles: The 1,5-dihydropyrrol-2-one core can be converted into the aromatic pyrrole ring system through oxidation or elimination reactions. The trifluoroacetyl group can facilitate this transformation by activating adjacent positions. Pyrrole derivatives are fundamental building blocks for numerous biologically active compounds and functional materials. nih.govnih.gov The pyrrole ring is a highly explored heterocycle in drug discovery, and methods to generate substituted pyrroles from accessible precursors are of significant interest. nih.govnih.gov

Table 1: Synthesis of Functionalized Heterocycles

| Target Heterocycle | Synthetic Transformation from Dihydropyrrolone Core | Potential Applications |

|---|---|---|

| Substituted Pyrrolidinones | Catalytic hydrogenation, Conjugate addition | Pharmaceutical intermediates, Chiral auxiliaries |

| Functionalized Pyrrolidines | Reduction of double bond and lactam carbonyl | Bioactive molecules, Organocatalysts unibo.it |

The dihydropyrrolone scaffold is an excellent dienophile or Michael acceptor, enabling its participation in reactions that construct fused ring systems. The N-trifluoroacetyl group enhances the reactivity of the double bond towards nucleophiles and in cycloaddition reactions.

Diels-Alder Reactions: The electron-deficient double bond can readily react with dienes in [4+2] cycloaddition reactions to form bicyclic lactams. These products can then be further elaborated into complex polycyclic systems.

Condensation Reactions: The activated methylene (B1212753) group at the C-5 position and the electrophilic carbonyl group can participate in condensation reactions with bifunctional reagents to build fused heterocyclic rings. For example, reactions with ortho-phenylenediamine derivatives can lead to the formation of pyrrolo-fused benzodiazepines or quinoxalines.

Radical Cyclizations: As demonstrated in related systems, radical reactions can be employed to construct fused rings. For instance, radical cyclization of precursors derived from N-trifluoroacetyl-1-(2-iodoveratryl)methyl-1,2,3,4-tetrahydro-7-methoxyisoquinolin-6-ol has been used to synthesize N-Trifluoroacetyl-2-hydroxynoraporphine, showcasing a pathway to complex alkaloid skeletons. researchgate.net

Mukaiyama-type Aldol Cyclizations: This methodology has been used to effectively cyclize phthalimides, leading to variously substituted fused lactam systems like 1,2,3,9b-tetrahydro-5H-pyrrolo[2,1-a]isoindol-5-ones, demonstrating a powerful strategy for forming fused rings. mdpi.com

Role in the Elaboration of Bioactive Molecule Scaffolds (Synthetic Aspects)

The 1,5-dihydro-2H-pyrrol-2-one (or 3-pyrrolin-2-one) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. beilstein-journals.orgresearchgate.netnih.gov

The N-trifluoroacetyl derivative serves as a key intermediate in the synthesis of these bioactive molecules. The trifluoroacetyl group can be retained in the final product, where the trifluoromethyl (CF3) moiety can enhance metabolic stability, binding affinity, and cell permeability. Alternatively, it can be used as an activating or protecting group that is removed in a later synthetic step.

Palladium-catalyzed carbonylative cyclization of propargyl amines and acid chlorides provides a facile route to various 1-acyl-1,5-dihydro-2H-pyrrol-2-ones, highlighting a modern synthetic approach to this important scaffold. researchgate.net The development of efficient, often multicomponent, reactions to produce highly functionalized γ-lactam derivatives is a major focus, as these compounds are sought after for their potential as antiproliferative agents. nih.gov

Table 2: Examples of Bioactive Scaffolds Derived from Pyrrolinones

| Bioactive Compound Class | Therapeutic Area | Synthetic Relevance of Pyrrolinone Core |

|---|---|---|

| Pyrrolidine-based Alkaloids | Various | Core structural unit |

| Mitomycins | Anticancer | Contains a pyrrolizidine-fused ring system |

| Pyrrolo[1,2-a]pyrazines | Anticancer (HIF-1α inhibitors) unipa.it | Fused heterocyclic system derived from pyrrole precursors unipa.it |

Precursor for Advanced Materials and Functional Molecules (Synthetic Pathways)

The unique electronic properties conferred by the trifluoroacetyl group make this compound a potential precursor for advanced materials. The combination of the rigid lactam ring and the electron-withdrawing group can be exploited to create molecules with specific optical, electronic, or self-assembly properties.

Synthetic pathways to functional materials could involve:

Polymerization: The double bond of the pyrrolinone ring could be used in polymerization reactions (e.g., radical or ring-opening metathesis polymerization) to create novel polymers with tailored properties. The trifluoroacetyl group would impart specific characteristics like increased thermal stability or altered solubility.

Synthesis of Conjugated Systems: Conversion of the pyrrolinone to a pyrrole, followed by coupling reactions, can lead to the formation of oligopyrroles or polypyrroles. These conjugated polymers are known for their conducting properties and have applications in organic electronics, sensors, and energy storage devices.

Functional Dyes: The chromophoric α,β-unsaturated lactam system can be extended and functionalized to create organic dyes with specific absorption and emission properties for applications in imaging, sensing, or solar cells.

Utility in Cascade and Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for building molecular complexity. The high reactivity of this compound makes it an ideal substrate for such processes.

The N-trifluoroacetyl group can act as an initiator or modulator in a cascade sequence. For example:

Michael Addition/Cyclization: A nucleophile could add to the C-4 position of the pyrrolinone ring (a Michael addition), generating an enolate intermediate. This intermediate could then be trapped intramolecularly by another functional group within the nucleophile to form a new ring in a domino sequence.

Visible-Light-Induced Cascades: Modern synthetic methods often employ photoredox catalysis. Visible light can induce radical cascade reactions, such as acylation/cyclization/aromatization sequences, to rapidly construct complex heterocyclic systems like 3-acylated quinolines from N-propargyl aromatic amines. organic-chemistry.org The N-acyl pyrrolinone structure is well-suited for participating in similar radical-mediated cascade transformations.

Ugi/Cyclization Cascades: Multicomponent reactions like the Ugi reaction can be combined with subsequent cyclization steps. A modular approach for constructing β- and γ-lactam fused dihydropyrazinones from Ugi adducts has been described, showcasing a sequential ring construction strategy that could be adapted for pyrrolinone-based systems. rsc.org

These cascade strategies, enabled by the tailored reactivity of the N-trifluoroacetylated building block, provide rapid and atom-economical access to diverse and complex molecular structures that would otherwise require lengthy, multi-step synthetic routes.

An extensive search for detailed experimental research findings on the specific chemical compound This compound did not yield sufficient spectroscopic data to construct the requested article. Publicly available scientific literature and chemical databases lack the specific, published experimental results for High-Resolution Mass Spectrometry, comprehensive 1D and 2D Nuclear Magnetic Resonance, X-ray Crystallography, and Vibrational Spectroscopy required to fulfill the detailed outline provided.

Information on related but structurally distinct compounds, such as 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones nih.gov, 2-acetyl-1-pyrroline thegoodscentscompany.comnist.gov, and various N-trifluoroacetylated amino acids nih.govnist.gov, is available. However, per the instructions to focus solely on "this compound," this analogous data cannot be used to generate a scientifically accurate article about the specified molecule.

Without access to peer-reviewed studies or database entries containing the characterization data for "this compound," it is not possible to provide the detailed research findings and create the specific data tables requested.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

A comprehensive review of scientific literature indicates that specific experimental chiroptical data, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), for 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one has not been published. However, the structural features of this molecule make it an ideal candidate for analysis by these powerful spectroscopic techniques, should it be resolved into its constituent enantiomers. The presence of a stereocenter at the C5 position means the molecule is chiral and would exhibit optical activity.

Chiroptical spectroscopy is instrumental in the stereochemical assignment of chiral molecules, providing information on their absolute configuration and conformation in solution. chiralabsxl.comlibretexts.org The techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. daveadamslab.comyoutube.comyoutube.com

Applicability of Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. youtube.com For this compound, the primary chromophores expected to give rise to a CD signal are the amide (lactam) group and the carbon-carbon double bond within the five-membered ring.

The n→π* electronic transition of the carbonyl group in the lactam ring, typically occurring in the 210-240 nm region, is particularly sensitive to the stereochemical environment. nih.gov The chiral center at C5 would perturb the electronic environment of this chromophore, resulting in a characteristic CD spectrum. The resulting peak, known as a Cotton effect, would be positive or negative depending on the absolute configuration (R or S) at the C5 center. libretexts.org The two enantiomers of the compound are expected to exhibit mirror-image CD spectra, a principle that is foundational for confirming enantiomeric identity. chiralabsxl.com

To assign the absolute configuration unambiguously, the experimental CD spectrum of one enantiomer would typically be compared with that of a structurally similar compound whose absolute stereochemistry is already known. chiralabsxl.com Alternatively, and with increasing reliability, the experimental spectrum can be compared to a theoretically predicted spectrum generated through quantum chemical calculations. nih.gov

Applicability of Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orgkud.ac.in ORD and CD are intimately related phenomena, collectively known as the Cotton effect, and can be mathematically interconverted via the Kronig-Kramers transforms. wikipedia.org

An ORD spectrum plots specific rotation against wavelength. slideshare.net In the region of a chromophore's absorption band, the curve will show a characteristic peak and trough. scispace.com The shape of this anomalous dispersion curve (a positive or negative Cotton effect) is directly related to the stereochemistry of the molecule. slideshare.netscispace.com As with CD, the ORD curve for the (R)-enantiomer would be a mirror image of the curve for the (S)-enantiomer.

Computational and Theoretical Studies on 1,5 Dihydro 1 Trifluoroacetyl 2h Pyrrol 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one. These calculations, often employing Density Functional Theory (DFT), can determine the distribution of electrons within the molecule, which in turn governs its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy and shape of these orbitals indicate how a molecule will interact with other species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.comnii.ac.jp

For this compound, the electron-withdrawing trifluoroacetyl group is expected to significantly lower the energy of both the HOMO and the LUMO compared to the unsubstituted 1,5-dihydro-2H-pyrrol-2-one. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates enhanced electrophilicity, making the molecule more susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. pku.edu.cn

Computational analysis would likely show the HOMO localized primarily on the pyrrol-2-one ring, particularly the nitrogen and the enamine-like double bond, while the LUMO would be expected to have significant contributions from the carbonyl carbons of both the lactam and the trifluoroacetyl group. This distribution highlights the potential sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyrrolidinone System

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.6 | Energy difference between HOMO and LUMO |

Note: The data in this table is illustrative and based on general values for similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping, also known as Molecular Electrostatic Potential (MEP) mapping, provides a visual representation of the charge distribution on the surface of a molecule. chemrxiv.orgrsc.org This map is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, an EPS map would be expected to show a significant negative potential around the oxygen atoms of the two carbonyl groups, making them attractive sites for protons and other electrophiles. The fluorine atoms of the trifluoroacetyl group would also contribute to a region of negative potential. In contrast, a positive potential would be anticipated around the hydrogen atoms and in the vicinity of the carbonyl carbons, indicating their susceptibility to nucleophilic attack. The nitrogen atom's potential would be influenced by the competing electron-withdrawing effects of the adjacent carbonyl groups.

Reaction Mechanism Elucidation via Transition State Calculations

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. rsc.orgnih.gov This is achieved by locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.

For reactions involving this compound, such as nucleophilic acyl substitution at the trifluoroacetyl group or addition to the lactam carbonyl, transition state calculations can provide detailed insights. For instance, in a hydrolysis reaction, calculations could differentiate between a stepwise mechanism involving a tetrahedral intermediate and a concerted mechanism. By comparing the calculated activation energies for different possible pathways, the most favorable reaction mechanism can be identified. pku.edu.cn Density functional theory (DFT) calculations have been successfully used to explore the mechanistic aspects of reactions involving similar pyrrolinone derivatives. nih.gov

Tautomerism and Conformational Analysis Using Density Functional Theory (DFT) Methods

Many organic molecules can exist as a mixture of interconverting isomers called tautomers. For this compound, potential tautomerism could involve the migration of a proton to one of the carbonyl oxygens, forming an enol tautomer. DFT calculations are highly effective in determining the relative stabilities of different tautomers by computing their ground-state energies. nih.govchemrxiv.org For the related 2-pyrrolidone, studies have shown that the lactam form is the most thermodynamically stable tautomer in both the gas phase and in aqueous solution. researchgate.net Similar results would be expected for the trifluoroacetylated derivative, with the diketo form being significantly more stable than any enol tautomers.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including the explicit effects of solvent and intermolecular interactions. dovepress.comnih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations would be particularly useful for understanding how it interacts with different solvents. For example, in an aqueous environment, simulations could reveal the structure of the hydration shell around the molecule and the nature of hydrogen bonding between the molecule's carbonyl oxygens and water molecules. nih.gov The trifluoroacetyl group, with its fluorine atoms, would also exhibit specific interactions with solvent molecules. nih.govresearchgate.netscispace.comuq.edu.au Understanding these solvent effects is critical, as they can significantly influence the molecule's conformation, reactivity, and spectroscopic properties. MD simulations can also be used to study intermolecular interactions between two or more molecules of this compound, providing insights into its bulk properties. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is an invaluable tool for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei with a high degree of accuracy. nih.govnih.govresearchgate.netescholarship.orgbris.ac.uk For this compound, these calculations would help in assigning the peaks in the experimental NMR spectra. The predicted ¹⁹F NMR chemical shift would be particularly characteristic of the trifluoroacetyl group.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.netcardiff.ac.uk These calculated frequencies correspond to the peaks in an infrared (IR) spectrum. For the target molecule, the most prominent predicted peaks would be the stretching frequencies of the two carbonyl groups. The electron-withdrawing trifluoroacetyl group is expected to shift the lactam carbonyl stretch to a higher frequency compared to unsubstituted pyrrolidinone. The symmetric and asymmetric stretching frequencies of the CF₃ group would also be prominent features in the calculated IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govarxiv.org By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted. For this compound, TD-DFT calculations would likely predict π → π* and n → π* transitions associated with the conjugated system and the carbonyl groups.

Table 2: Illustrative Predicted Spectroscopic Data for a Related N-Acyl Lactam

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹³C NMR | Lactam C=O Chemical Shift | ~175 ppm |

| ¹³C NMR | Acyl C=O Chemical Shift | ~168 ppm |

| IR | Lactam C=O Stretch | ~1750 cm⁻¹ |

| IR | Acyl C=O Stretch | ~1710 cm⁻¹ |

| UV-Vis | λ_max (n → π) | ~280 nm |

| UV-Vis | λ_max (π → π) | ~220 nm |

Note: The data in this table is for illustrative purposes and represents typical values for N-acyl lactam systems. Specific calculations are required for this compound.

Future Directions and Emerging Research Avenues for 1,5 Dihydro 1 Trifluoroacetyl 2h Pyrrol 2 One

Exploration of Novel and Expedited Synthetic Pathways

Future research will likely prioritize the following areas:

Catalytic Ring-Closing Metathesis (RCM): While RCM is a known method for forming the parent 1,5-dihydro-2H-pyrrol-2-one ring, future work will focus on optimizing catalysts (e.g., Grubbs or Schrock catalysts) for substrates bearing the trifluoroacetyl group, aiming for higher yields and lower catalyst loadings under milder conditions. chemicalbook.com

Cascade Reactions: Designing one-pot cascade or tandem reactions that form and functionalize the ring in a single operation represents a highly efficient strategy. mdpi.com This approach minimizes waste by reducing the number of intermediate isolation and purification steps.

Computational Retrosynthesis: The use of advanced algorithms and retrosynthesis software is an emerging strategy to predict entirely novel and potentially more efficient synthetic pathways. researchgate.netnih.gov These in silico methods can identify non-intuitive disconnections and suggest innovative routes that may not be apparent from traditional analysis. researchgate.netnih.gov

Bio-catalysis: The exploration of enzymatic processes could offer highly selective and environmentally benign pathways to the target molecule or its precursors, operating under mild conditions with high stereoselectivity.

| Synthetic Strategy | Key Objective | Potential Advantage |

| Catalyst Optimization | Increase efficiency and reduce cost of Ring-Closing Metathesis. | Higher yields, lower environmental impact, milder reaction conditions. |

| Cascade Reactions | Combine multiple synthetic steps into a single operation. mdpi.com | Reduced waste, time, and resource consumption. mdpi.com |

| Computational Prediction | Identify novel and non-obvious synthetic routes. researchgate.netnih.gov | Accelerated discovery of more efficient and economical pathways. nih.gov |

| Bio-catalysis | Utilize enzymes for specific transformations. | High selectivity, green chemistry principles, mild reaction conditions. |

Diversification of Reactivity and Mechanistic Scope

The trifluoroacetyl group profoundly influences the reactivity of the 1,5-dihydro-2H-pyrrol-2-one core. As a potent electron-withdrawing group, it modifies the electron density throughout the molecule, opening up new avenues for chemical transformations. Future studies will be directed at systematically exploring and understanding this unique reactivity.

Key research avenues include:

Reactivity at the C=C Double Bond: The electron-deficient nature of the ring system makes the double bond susceptible to nucleophilic attacks, such as Michael additions. Research will focus on expanding the range of nucleophiles and developing asymmetric conjugate addition reactions to introduce chirality.

Carbonyl Group Chemistry: The trifluoroacetyl group enhances the electrophilicity of the lactam carbonyl carbon. This could be exploited for novel ring-opening reactions or additions across the C=O bond, providing access to functionalized acyclic amides.

Functionalization of the Methylene (B1212753) Unit: The methylene group (C5) adjacent to the nitrogen is a potential site for functionalization. Mechanistic studies will aim to understand its reactivity towards deprotonation and subsequent electrophilic trapping.

Cycloaddition Reactions: The double bond within the ring can act as a dienophile or dipolarophile in cycloaddition reactions, providing rapid access to complex polycyclic and heterocyclic structures. Understanding the regio- and stereoselectivity of these reactions will be a primary focus.

A comprehensive review of the reactivity of the general pyrrol-2-one class highlights the synthetic possibilities at its various reaction centers, which serves as a foundation for exploring the unique behavior of the N-trifluoroacetylated derivative. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. researchgate.nettue.nl Integrating the synthesis of 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one and its derivatives into such platforms is a critical future direction.

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters. nih.gov This is particularly advantageous for highly exothermic reactions or when using hazardous reagents, which are common in fluorination chemistry.

Automated Library Synthesis: Automated flow platforms can accelerate the synthesis of a library of analogues by systematically varying reactants, catalysts, and conditions. researchgate.netmit.edu This high-throughput approach is invaluable for medicinal chemistry and materials science, enabling rapid optimization of molecular properties.

Telescoped Synthesis: Multi-step syntheses can be "telescoped" into a continuous one-flow process, eliminating the need for isolating and purifying intermediates. mdpi.com This dramatically reduces synthesis time and chemical waste, leading to more sustainable and cost-effective production. tue.nl

The adoption of flow chemistry is becoming increasingly prevalent in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs), demonstrating its maturity and reliability as a technology. nih.gov

Development of Structure-Reactivity Relationships for Targeted Synthesis

A systematic investigation into how structural modifications of the 1,5-dihydro-2H-pyrrol-2-one ring affect its reactivity is essential for its development as a reliable synthetic tool. By establishing clear structure-reactivity relationships (SRRs), chemists can rationally design precursors for targeted synthetic outcomes.

Future research in this area will involve:

Systematic Substitution: Synthesizing a series of derivatives with various substituents (both electron-donating and electron-withdrawing) at different positions on the pyrrol-2-one core.

Kinetic and Mechanistic Studies: Performing kinetic studies on this series of compounds to quantify the electronic and steric effects of each substituent on reaction rates and selectivity.

Predictive Modeling: Using the collected data to build quantitative models that can predict the reactivity of new, unsynthesized derivatives. This predictive power allows for the in silico design of molecules with tailored reactivity for specific applications, such as in the development of kinase inhibitors or other targeted therapeutics where precise molecular interactions are key. nih.govnih.gov

The following table provides a hypothetical example of an SRR study, investigating the effect of a substituent at the C4 position on the rate of a hypothetical Michael addition reaction.

| C4-Substituent | Electronic Nature | Relative Reaction Rate (k_rel) |

| -H | Neutral | 1.0 |

| -CH₃ | Electron-Donating | 0.6 |

| -Cl | Electron-Withdrawing | 3.2 |

| -NO₂ | Strongly Electron-Withdrawing | 15.8 |

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating research. This integrated approach allows for a deeper understanding of reaction mechanisms and enables a more rational design of experiments.

Key aspects of this synergistic approach include:

Mechanistic Elucidation: Using computational tools like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and visualize transition states. beilstein-journals.org These calculations can help rationalize experimentally observed outcomes, such as regioselectivity and stereoselectivity.

Guiding Experimental Design: Computational screening of different catalysts, solvents, or reaction conditions can predict the most promising candidates for success, thereby minimizing the trial-and-error nature of traditional experimental work. nih.gov

Refining Predictive Models: Experimental results provide essential data for validating and refining computational models. This iterative feedback loop leads to increasingly accurate theoretical models that can be applied to more complex systems, ultimately accelerating the discovery and development of new chemical entities and processes. researchgate.net

By combining the predictive power of computational chemistry with the practical validation of laboratory experiments, researchers can more efficiently explore the vast chemical space surrounding this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,5-Dihydro-1-(trifluoroacetyl)-2H-pyrrol-2-one and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via base-assisted cyclization of substituted precursors. For example, 3,5-diarylsubstituted derivatives are prepared using aryl-substituted starting materials, followed by purification via column chromatography (gradient elution with ethyl acetate/petroleum ether) or recrystallization from ethanol or benzene. Yields vary (44–86%) depending on substituent electronic and steric effects .

Q. How are spectroscopic techniques (NMR, FTIR, HRMS) utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, trifluoroacetyl carbonyl carbons at ~170 ppm) .

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ matches theoretical values within ±0.002 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validation using complementary techniques is critical. For instance, if NMR signals overlap, X-ray crystallography (via SHELXL refinement) provides unambiguous bond lengths/angles . For ambiguous HRMS peaks, isotopic pattern analysis or tandem MS/MS fragmentation can clarify molecular assignments .

Q. What strategies optimize the yield of derivatives with varying aryl substituents?

- Methodological Answer :

- Electron-Donating Substituents (e.g., -OCH₃): Increase cyclization efficiency due to enhanced nucleophilicity (yields up to 86%) .

- Steric Hindrance : Bulky substituents (e.g., naphthyl groups) reduce yields (61%) due to slower reaction kinetics; extended reaction times or elevated temperatures may mitigate this .

- Purification : Gradient column chromatography (ethyl acetate/PE) improves separation of structurally similar derivatives .

Q. How does the trifluoroacetyl group influence the electronic environment and reactivity in subsequent reactions?

- Methodological Answer : The electron-withdrawing trifluoroacetyl group deactivates the pyrrolone ring, directing electrophilic substitutions (e.g., nitration) to less deactivated positions. Computational studies (DFT) or Hammett σ constants can predict regioselectivity, validated experimentally via substituent-specific NMR shifts .

Q. What methodologies are recommended for analyzing crystal structures of this compound and its derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.